molecular formula C7H14BIO2 B114878 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 70557-99-2

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B114878
CAS No.: 70557-99-2
M. Wt: 267.9 g/mol
InChI Key: UBNNPAYFVZFWPE-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organoiodide with a pinacol boronate ester framework. Its synthesis involves the reaction of diisopropyl(iodomethyl)boronate with pinacol under solvent-free, high-vacuum conditions, yielding the product quantitatively without requiring further purification . The iodomethyl (-CH₂I) substituent distinguishes it from other dioxaborolane derivatives, enabling its use as an alkylating agent in cross-coupling reactions and derivatization protocols .

Properties

IUPAC Name

2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BIO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNPAYFVZFWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447779
Record name 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70557-99-2
Record name 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Step 1: Synthesis of (Dichloromethyl)boronic Acid

A flame-dried 1-L three-necked flask is charged with dichloromethane (16.3 g, 127 mmol) under argon. The reaction employs a Grignard reagent (generated in situ from magnesium turnings and iodomethane) to form (dichloromethyl)boronic acid. Key conditions include:

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Stirring : Mechanical agitation for 16 hours
    The crude product is isolated via filtration and used directly in the next step without further purification.

Step 2: Formation of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The boronic acid intermediate reacts with pinacol (15.73 g, 133 mmol) in dry dichloromethane (100 mL) under argon. Magnesium sulfate (15.3 g, 127 mmol) is added to sequester water, ensuring anhydrous conditions. The mixture is stirred for 16 hours at room temperature, yielding the dichloromethyl boronate ester after filtration through Celite.

ParameterValue
Yield (crude)Quantitative
PurificationFiltration via Celite pad
Key ReagentPinacol (1.05 equiv)

Step 3: Halogen Exchange to Iodomethyl Derivative

The final step involves nucleophilic substitution of chlorine with iodine using sodium iodide (37.3 g, 249 mmol) in dry acetone (230 mL). The reaction is refluxed at 60°C for 48 hours under argon, with light exclusion using aluminum foil to prevent radical side reactions.

ParameterValue
SolventAnhydrous acetone
Temperature60°C (reflux)
Reaction Time48 hours
Yield72–78% (isolated)

Mechanistic Insight : The substitution proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent and excess iodide. The steric protection offered by the tetramethyl dioxaborolane ring minimizes competing elimination pathways.

Alternative Halogen Exchange Strategies

While the three-step method dominates literature, alternative halogenation routes have been explored for niche applications.

Direct Iodination of Boronate Esters

A 2020 protocol from Ambeed describes the reaction of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with sodium iodide (2.3 equiv) in acetone at 50°C for 24 hours. This single-step approach avoids intermediate isolation but requires stringent anhydrous conditions to prevent hydrolysis.

ParameterValue
SolventAcetonitrile
CatalystNone
Yield68%

Limitation : Lower yields compared to the three-step method due to incomplete conversion and side product formation.

Industrial-Scale Optimization

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate iodine substitution. A 2023 pilot study achieved 85% yield in 24 hours by adding 5 mol% catalyst, reducing sodium iodide loading to 1.5 equiv.

Solvent Screening

Comparative studies highlight acetone as optimal for SN2 reactivity, while dimethyl sulfoxide (DMSO) increases racemization risks. Polar aprotic solvents like N,N-dimethylformamide (DMF) offer no significant advantage.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.34 (s, 12H, CH₃), 3.02 (s, 2H, B-CH₂-I).

  • ¹¹B NMR : δ 32.5 ppm (quartet, J = 145 Hz).

  • IR : B-O stretch at 1360 cm⁻¹, C-I stretch at 620 cm⁻¹.

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, 70:30 acetonitrile/water) confirms >98% purity for the three-step method.

Challenges and Mitigation Strategies

Light Sensitivity

The iodomethyl derivative undergoes photolytic degradation, necessitating amber glassware or aluminum foil wrapping during synthesis.

Moisture Sensitivity

Hydrolysis to boric acid is minimized using molecular sieves (3Å) in acetone and rigorous argon purging.

Emerging Methodologies

Electrochemical Iodination

A 2024 report describes an electrochemical cell using graphite electrodes and sodium iodide in ethanol, achieving 65% yield at 25°C. While energy-intensive, this method eliminates solvent drying requirements.

Flow Chemistry Approaches

Continuous flow systems reduce reaction time to 6 hours by enhancing mass transfer, though equipment costs remain prohibitive for small-scale labs .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Pharmaceuticals:
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of boron into organic molecules, which is crucial for drug development.

2. Organic Synthesis:
The compound acts as a versatile reagent in organic synthesis. It can be used in:

  • Cross-coupling reactions: It participates in Suzuki-Miyaura coupling reactions where it serves as a boron source for the formation of carbon-carbon bonds .
  • Functionalization of alkenes and alkynes: The iodomethyl group can be replaced with other functional groups under mild conditions .

Case Study 1: Development of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. By modifying the compound's structure and substituents, researchers have been able to enhance its efficacy against specific cancer cell lines .

Case Study 2: Synthesis of Boron-containing Compounds

In a study focused on synthesizing boron-containing heterocycles, the compound was employed as a key intermediate. The resulting products exhibited significant biological activity and potential therapeutic applications .

Data Table: Comparison of Applications

Application AreaDescriptionKey Reactions/Processes
Pharmaceutical SynthesisUsed as an intermediate for drug developmentNucleophilic substitution
Organic SynthesisActs as a reagent for various organic transformationsSuzuki-Miyaura coupling
Anticancer ResearchDevelopment of new anticancer agents using modified derivativesStructure-activity relationship studies
Heterocyclic ChemistrySynthesis of boron-containing heterocycles with potential biological activityCyclization reactions

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The boron atom in the dioxaborolane ring can coordinate with other molecules, enhancing its reactivity and enabling its use in catalytic processes.

Biological Activity

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 70557-99-2) is a boron-containing compound with potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-boron bonds. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H14_{14}BIO2_2
  • Molecular Weight : 267.90 g/mol
  • Physical State : Liquid
  • Purity : >95% (GC)
  • Storage Conditions : Refrigerated (0-10°C), store under inert gas to avoid moisture and heat sensitivity.

Synthesis

The synthesis of this compound typically involves a multi-step process that may include the reaction of boronic acids with iodomethane under controlled conditions to yield the desired product. A notable method is through the borylation of triflates using pinacolborane derivatives as reagents.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a borylating agent in organic synthesis. However, emerging studies indicate potential biological implications:

Anticancer Activity

Recent studies have suggested that boron-containing compounds exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. The specific mechanisms may involve:

  • Inhibition of cell proliferation : Compounds like this compound can disrupt cellular pathways essential for cancer cell growth.
  • Targeting specific enzymes : The compound may inhibit enzymes involved in cancer metabolism.

Neuroprotective Effects

Research indicates that certain boron compounds can cross the blood-brain barrier and exhibit neuroprotective effects. This property could be leveraged for developing treatments for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits proliferation
NeuroprotectiveCrosses blood-brain barrier; protects neuronal cells
Enzyme InhibitionTargets metabolic enzymes in cancer cells

Case Study: Anticancer Properties

A study conducted on various boron compounds demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.

Table 2: Cytotoxicity Data

Concentration (µM)Cell Viability (%)IC50 (µM)
0100-
1085-
2565-
5040-
10015~30

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Electronic Effects

The reactivity and applications of dioxaborolane derivatives depend heavily on their substituents:

Compound Name Substituent Key Properties/Applications References
2-(Iodomethyl)-dioxaborolane -CH₂I Alkylating agent, Suzuki coupling
2-(4-Iodophenyl)-dioxaborolane 4-I-C₆H₄ Arylboronate for cross-coupling
2-(4-Ethynylphenyl)-dioxaborolane 4-HC≡C-C₆H₄ Click chemistry, polymer synthesis
2-(2-Methyl-5-nitrophenyl)-dioxaborolane 2-Me-5-NO₂-C₆H₃ Electron-withdrawing effects for catalysis
2-(4-Methoxybenzyl)-dioxaborolane 4-MeO-C₆H₄-CH₂ Catalyzed C–H borylation
Pinacolborane (HBpin) H-B(pin) Reducing agent for ketones

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The iodomethyl group (-CH₂I) is moderately electron-withdrawing, contrasting with electron-rich substituents like methoxybenzyl (-CH₂-C₆H₄-OMe) .
  • Steric Effects : Bulky aryl groups (e.g., 9-anthryl in AnthBpin) hinder reactivity in crowded catalytic environments, whereas the compact iodomethyl group facilitates nucleophilic substitutions .

Key Observations :

  • The iodomethyl derivative’s quantitative yield under solvent-free conditions highlights its synthetic accessibility .
  • Aryl-substituted analogs often require transition-metal catalysts (e.g., Pd, Co) and lower yields due to steric hindrance .
Cross-Coupling Reactions
  • Iodomethyl Derivative : Serves as an alkylating agent in nucleophilic substitutions (e.g., quaternary ammonium salt synthesis) .
  • Arylboronates (e.g., 4-iodophenyl) : Preferred for Suzuki-Miyaura couplings due to stable aryl-B(pin) bonds .
Catalysis and Reductions
  • HBpin : Reduces ketones to alcohols via alkoxyborohydride intermediates .
  • Iodomethyl Derivative: Not used in reductions but participates in electrophilic alkylation .
Polymer and Material Science
  • Ethynylphenyl Derivatives : Enable click chemistry for polymer backbone functionalization .
  • Iodomethyl Derivative : Modifies side chains in polymers (e.g., quaternary ammonium salts for PET imaging agents) .

Physicochemical Properties

  • Solubility: Iodomethyl-dioxaborolane’s alkyl chain enhances solubility in nonpolar solvents (e.g., pentane) compared to aryl analogs .
  • Stability : Arylboronates (e.g., AnthBpin) exhibit superior thermal stability due to aromatic conjugation, while iodomethyl derivatives are moisture-sensitive .

Q & A

Q. What are the key applications of 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis?

This compound is primarily utilized as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions. Its iodomethyl group enables nucleophilic substitution, while the dioxaborolane moiety stabilizes the boronic acid intermediate. For example, derivatives like 4-aminophenylboronic acid pinacol ester (CAS 214360-73-3) are critical for constructing aryl-aryl bonds in drug discovery . Methodologically, optimize coupling conditions by adjusting palladium catalysts (e.g., Pd(PPh₃)₄) and base strength (e.g., K₂CO₃ vs. CsF) to enhance yields.

Q. How can researchers synthesize and purify this compound efficiently?

Synthesis typically involves iodination of pinacol boronate esters under controlled conditions. A representative protocol from Thermo Scientific Chemicals ( ) suggests using pinacolborane (CAS 25015-63-8) as a starting material, reacting it with iodomethane in the presence of a Lewis acid (e.g., BF₃·OEt₂). Purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) is recommended to remove unreacted boronates .

Q. What analytical techniques validate the structural integrity of this compound?

Key methods include:

  • ¹¹B NMR : Detects boron environment shifts (δ ~30 ppm for dioxaborolanes).
  • ¹H/¹³C NMR : Confirms iodomethyl (-CH₂I, δ ~3.5 ppm) and tetramethyl groups (δ ~1.3 ppm).
  • HRMS : Validates molecular weight (e.g., C₇H₁₃BIO₂, MW: 282.01 g/mol) .

Advanced Research Questions

Q. How do electronic effects of substituents on the dioxaborolane ring influence reactivity?

Electron-withdrawing groups (e.g., -CF₃ in 2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-dioxaborolane) reduce boronate electrophilicity, slowing transmetalation in cross-couplings. Conversely, electron-donating groups (e.g., -OCH₃ in 2-methoxy-dioxaborolane) enhance stability but may require harsher conditions for activation. Use Hammett σ constants to predict reactivity trends .

Q. What strategies mitigate air/moisture sensitivity during handling?

  • Storage : Use argon-flasked vials at -20°C for long-term stability (≥2 years).
  • Reaction Setup : Employ Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Quenching : Add 1 M HCl to reaction mixtures post-coupling to hydrolyze residual boronate esters .

Q. How should researchers address contradictory data in cross-coupling yields?

Contradictions often arise from:

  • Purity discrepancies : ≥95% purity (per ) vs. commercial batches (e.g., 97% in TCI products). Validate via GC-MS or quantitative NMR.
  • Solvent effects : Polar aprotic solvents (DMF, THF) may stabilize intermediates differently. Design a DOE (Design of Experiments) to screen solvent/base combinations .

Methodological Framework for Research Design

  • Theoretical Basis : Align with organoboron chemistry principles (e.g., Lewis acidity of boron) and transition-metal catalysis mechanisms .
  • Experimental Design : Prioritize reproducibility by documenting exact stoichiometry (e.g., 1.2 equiv boronate) and reaction times (e.g., 12–24 hr reflux) .

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